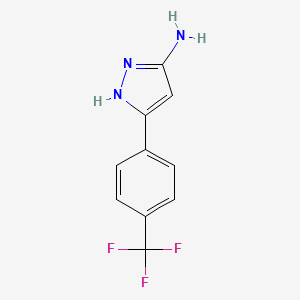

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Übersicht

Wissenschaftliche Forschungsanwendungen

Spectroelectrochemical Properties Study

- Scientific Field : Chemistry

- Application Summary : The compound was used in the synthesis of peripherally tetra-substituted phthalocyanine and its metallo compounds .

- Methods of Application : The compound was prepared by the reaction of 4- (3-hydroxypropyl)phenol with 1- (bromomethyl)-3- (trifluoromethyl)benzene . The electrochemical and spectroelectrochemical investigation of the phthalocyanines were studied using various electrochemical techniques in DMF on a glassy carbon electrode .

- Results : The studies show that the complexes have either metal based or ligand-based diffusion controlled electron transfer properties .

Synthesis of Cinacalcet HCl

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : An improved method for the synthesis of 3- (3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl, a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .

- Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3- (trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd (OAc) 2 in the presence of nBu 4 NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .

- Results : The final API was obtained through reductive amination of the intermediate with ( R )- (+)-1- (1-naphthyl)ethylamine using a catalyst prepared with a very low content of precious metal .

Development of Agrochemical and Pharmaceutical Compounds

- Scientific Field : Agrochemical and Pharmaceutical Chemistry

- Application Summary : Trifluoromethylpyridine (TFMP) and its intermediates, which have similar structures to the compound , are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

- Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Synthesis of Photoinduced Electron Transfer (PET) Sensors

- Scientific Field : Sensor Technology

- Application Summary : Compounds similar to “3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine” may be used in the synthesis of photoinduced electron transfer (PET) sensors .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Synthesis of Dyes and Pigments

- Scientific Field : Dye and Pigment Chemistry

- Application Summary : 4-(Trifluoromethyl)phenylhydrazine, a compound with a similar structure, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Development of Pesticides

- Scientific Field : Pesticide Chemistry

- Application Summary : Trifluoromethylpyridine (TFMP) and its intermediates, which have similar structures to the compound , have gained a fundamental role as key structural ingredients for the development of many pesticides .

- Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Zukünftige Richtungen

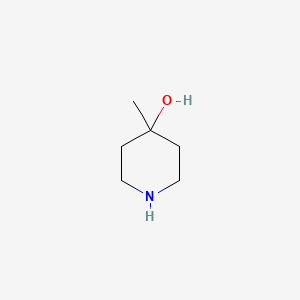

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZRLYJWBJHZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577553 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine | |

CAS RN |

130599-34-7 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)